(S)-2-Aminohexane
Description
Significance of Chiral Primary Amines in Contemporary Chemical Research
Chiral amines are a privileged class of organic compounds, recognized for their ubiquity in natural products, pharmaceuticals, agrochemicals, and fine chemicals. rsc.org They are considered foundational building blocks for a vast number of high-value molecules, with over 40% of commercial pharmaceuticals containing a chiral amine motif. nih.gov The biological activity of these molecules is often dependent on their specific stereochemistry, making the synthesis of enantiopure amines a major focus of contemporary research. rsc.orgnih.gov
The development of efficient and selective methods for synthesizing chiral amines is a central theme in modern synthetic chemistry. rsc.org Traditional chemical methods have often been challenged by a lack of stereoselectivity. nih.gov Consequently, significant research efforts have been directed towards asymmetric synthesis, where a chiral substrate, reagent, or catalyst is used to produce an enantiomerically enriched product. In this context, biocatalysis has emerged as a powerful and sustainable alternative, utilizing enzymes like transaminases, amine dehydrogenases (AmDHs), and imine reductases (IREDs) to produce chiral amines with high efficiency and selectivity under mild conditions. rsc.orgnih.govresearchgate.net
Furthermore, chiral primary amines themselves can function as potent organocatalysts. sioc-journal.cnalfachemic.com They can react with carbonyl compounds to form reactive enamine or iminium ion intermediates, which then participate in a variety of asymmetric transformations, including Aldol and Mannich reactions, Diels-Alder cycloadditions, and Michael additions. alfachemic.com This dual role, as both crucial synthetic targets and valuable catalysts, underscores the profound significance of chiral primary amines in advancing the frontiers of organic chemistry. sioc-journal.cn
Strategic Importance of (S)-2-Aminohexane as a Chiral Scaffold in Asymmetric Synthesis
This compound serves as a strategically important chiral scaffold in the field of asymmetric synthesis. A chiral scaffold is a core molecular framework that imparts chirality to a new molecule being synthesized. This compound is utilized as a chiral building block or auxiliary, where its stereocenter directs the formation of new stereocenters in a predictable manner, ultimately leading to the synthesis of enantiomerically pure target molecules. github.com Its applications are notable in the synthesis of pharmaceuticals and specialty chemicals. fishersci.iegithub.com
Recent research has highlighted the utility of this compound in the development of advanced materials. For instance, it has been used in the synthesis of tetrazine derivatives, where the chiral amine is substituted onto a core structure, demonstrating its role in creating complex chiral molecules. mdpi.com Moreover, its enantiomer, (R)-2-aminohexane, has been the target of synthesis in studies on dual-enzyme cascades, illustrating the importance of accessing specific enantiomers of 2-aminohexane for biocatalytic applications. sci-hub.se In one study, a chemoenzymatic cascade was developed for the conversion of (S)-2-hexanol to (R)-2-aminohexane, showcasing the intricate enzymatic pathways designed around this simple chiral amine scaffold. sci-hub.se
The distinct properties of this compound have also been exploited in the field of chiral recognition. Research has shown that chiral conducting polymer microfibers can enantioselectively discriminate between (S)- and (R)-2-aminohexane vapor. acs.org A sensor based on left-handed polymer microfibers showed a greater response to (S)-(+)-2-aminohexane, highlighting a potential application in the development of chiral sensors. acs.org The interaction between enantiomeric amines like this compound and chiral polymers can induce macroscopic helical motion, a phenomenon that could inspire the design of smart materials. researchgate.net These diverse research findings, from asymmetric catalysis to materials science, establish this compound as a versatile and strategically valuable chiral scaffold in modern chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBUURBHXLGFM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426453 | |
| Record name | (S)-2-Aminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70492-67-0 | |
| Record name | (S)-2-Aminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexanamine, (2S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enantioselective Synthetic Methodologies for S 2 Aminohexane
Asymmetric Catalytic Approaches to (S)-2-Aminohexane Synthesis
Asymmetric catalysis utilizes chiral catalysts to stereoselectively convert a prochiral substrate into a chiral product. rsc.orgwhiterose.ac.uk This approach is a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. rsc.orgwhiterose.ac.uk
The reduction of prochiral imines is a direct and effective method for synthesizing chiral amines. The development of chiral catalysts that can effectively control the stereochemical outcome of this reduction is a key area of research. While specific examples for the synthesis of this compound via this method are not extensively detailed in the provided search results, the general principle involves the use of a chiral ligand complexed to a metal center. This chiral environment dictates the facial selectivity of hydride attack on the imine, leading to the preferential formation of one enantiomer.
Asymmetric amination involves the direct introduction of an amino group into a prochiral molecule in a stereoselective manner. Reductive amination, a prominent strategy, combines a ketone with an amine source to form an imine intermediate, which is then asymmetrically reduced. rsc.orgwhiterose.ac.uk For the synthesis of this compound, this would typically involve the reaction of 2-hexanone (B1666271) with an ammonia (B1221849) source in the presence of a chiral catalyst. researchgate.net
Transition-metal catalysis is a powerful tool for asymmetric synthesis. sioc-journal.cn Ruthenium and rhodium-based catalysts, in particular, have shown significant promise in the asymmetric reductive amination of ketones. sioc-journal.cn For instance, a ruthenium catalyst, Ru(OAc)2{(S)-binap}, has been successfully used for the direct asymmetric reductive amination of various ketones with excellent enantioselectivity. researchgate.net This type of catalyst could potentially be applied to the synthesis of this compound from 2-hexanone. The general approach involves the use of a chiral phosphine (B1218219) ligand, such as BINAP, in conjunction with a transition metal like ruthenium or rhodium to achieve high enantiomeric excess. researchgate.net
Table 1: Examples of Transition-Metal Catalyzed Asymmetric Reductive Amination
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ru(OAc)2{(S)-binap}/H2 | 2-Acetyl-6-substituted pyridines | Chiral primary amines | 94.6% to >99.9% | researchgate.net |
| [Rh(cod)Cl]2/BINAP | 1-Pentene/Ammonia | 2-Aminopentane | Not Specified | |
| [Ir(COE)2Cl]2/Xantphos | 1-Pentene/Ammonia | 2-Aminopentane | Not Specified |
Asymmetric Amination Strategies for this compound
Biocatalytic Routes to this compound
Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations with high precision. diva-portal.orgswissbiotech.org This approach is often considered a "green" alternative to traditional chemical methods. diva-portal.orgmdpi.com
Enzymatic resolution is a classical method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, lipases or esterases can be used for the kinetic resolution of racemic amines through stereoselective acylation. google.comnih.govacs.org In the context of 2-aminohexane, a racemic mixture could be subjected to an enzyme that specifically acylates the (R)-enantiomer, leaving the desired this compound unreacted and thus separable.
Amine transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a new chiral amine. diva-portal.orgmdpi.com This method is highly attractive for the synthesis of this compound due to its potential for high enantioselectivity and the use of mild reaction conditions. diva-portal.orgmdpi.com
Recent research has explored the use of engineered ω-transaminases for the synthesis of aliphatic amines. For example, a robust ω-transaminase from Pseudomonas jessenii (PjTA-R6) has been shown to convert 2-hexanone to this compound with high enantiomeric excess. mdpi.com Similarly, ω-transaminases from Chromobacterium violaceum and Vibrio fluvialis have also been investigated for their ability to synthesize chiral amines from ketones. mdpi.com The efficiency of these enzymatic reactions can often be improved by using a high concentration of an amine donor like isopropylamine (B41738) to drive the reaction equilibrium towards product formation. mdpi.com
Interestingly, the stereoselectivity of some enzymes can be substrate-dependent. For example, a reductive aminase (RedAm) from Neosartorya fischeri (NfRedAm) was found to produce (R)-2-aminohexane from 2-hexanone, but switched its stereoselectivity to produce the (S)-enantiomer when the substrate was 2-decanone (B165314). rsc.orgrsc.orgrsc.org This highlights the nuanced nature of enzyme-substrate interactions.
Table 2: Biocatalytic Synthesis of Aliphatic Amines using Transaminases
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| PjTA-R6 | 2-Hexanone | This compound | >99% | >40% | mdpi.com |
| CvTA | 2-Hexanone | This compound | Not Specified | Lower than PjTA-R6 | mdpi.com |
| VfTA | 2-Hexanone | This compound | Not Specified | Lower than PjTA-R6 | mdpi.com |
| NfRedAm | 2-Decanone | (S)-2-Aminodecane | 84% | 41% | rsc.orgrsc.orgrsc.org |
Microbial Biotransformations for this compound Production
Microbial biotransformation utilizes whole cells or isolated enzymes to catalyze chemical reactions with high specificity. For the production of this compound, enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and reductive aminases (RedAms) are of primary interest. These biocatalysts offer a green alternative to traditional chemical methods, operating under mild conditions and often in aqueous media.
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. A patent has described the use of a mutant ω-transaminase that successfully produces this compound from 2-hexanone with over 99% conversion google.com. The enantioselectivity of these enzymes is crucial; for instance, while some acyltransferases show poor enantioselectivity in the acylation of racemic 2-aminohexane, amine transaminases can be selected for their high (S)- or (R)-selectivity, enabling the synthesis of a specific enantiomer. rsc.org
Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the amine source. Studies have shown that AmDHs can produce 2-aminohexane with perfect enantiomeric excess (ee) uva.nl. The engineering of these enzymes can further enhance their activity and substrate scope. For example, the substrate-specific evolution of an amine dehydrogenase has been demonstrated for the synthesis of the related compound this compound-1-ol, highlighting the potential to tailor these enzymes for specific targets acs.org.
Reductive aminases (RedAms) are another class of enzymes that perform reductive amination. Research on RedAms from Neosartorya spp. has revealed interesting substrate-dependent stereoselectivity. While the RedAm from Neosartorya fumigatus (NfRedAm) produces (R)-2-aminohexane from 2-hexanone, it exhibits a switch in stereoselectivity with longer chain substrates, producing (S)-2-aminodecane from 2-decanone rsc.orgwhiterose.ac.ukrsc.orgnih.gov. This demonstrates that subtle changes in the substrate can profoundly impact the stereochemical outcome, a key consideration in designing biocatalytic processes.
Table 1: Examples of Microbial Biotransformations for Aminohexane (B13955822) Synthesis
| Enzyme/Organism | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Mutant ω-Transaminase | 2-Hexanone | This compound | >99 | Not specified | google.com |
| Amine Dehydrogenase (AmDH) | 2-Hexanone | 2-Aminohexane | High | Perfect ee | uva.nl |
| Reductive Aminase (NfRedAm) | 2-Hexanone | (R)-2-Aminohexane | 72 | >97 (R) | rsc.orgwhiterose.ac.uk |
| Reductive Aminase (NfRedAm) | 2-Decanone | (S)-2-Aminodecane | 41 | 84 (S) | rsc.orgwhiterose.ac.uk |
Chiral Auxiliary-Mediated Synthesis of this compound
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this method, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of primary amines like this compound, N-sulfinyl imines, derived from Ellman's chiral tert-butanesulfinamide, are a common and effective choice mdpi.comnih.gov. The general approach involves condensing the chiral sulfinamide with the ketone (2-hexanone) to form a chiral N-tert-butanesulfinyl imine. This intermediate then undergoes diastereoselective reduction. The stereochemical outcome of the reduction is controlled by the chiral auxiliary. Subsequent acidic hydrolysis cleaves the auxiliary to afford the desired chiral primary amine.
Stereospecific Transformations Leading to this compound
Stereospecific transformations are reactions that, when carried out with different stereoisomers of a reactant, yield stereoisomerically different products. The methodologies for producing this compound can be broadly categorized into biocatalytic and chemocatalytic stereospecific transformations.
Biocatalytic Approaches: As detailed in section 2.2.3, biocatalysis stands out for its exceptional stereospecificity. The enzymatic reductive amination of 2-hexanone using (S)-selective transaminases or engineered amine dehydrogenases provides a direct route to this compound with typically high enantiomeric excess google.comuva.nl. These enzyme-catalyzed reactions occur in precisely shaped active sites, which allows for the differentiation between the two prochiral faces of the ketone, leading to the formation of a single enantiomer.
Chemocatalytic Approaches: Asymmetric reductive amination using transition metal catalysts is another powerful stereospecific strategy acs.org. This method involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent (often H₂). For instance, ruthenium catalysts paired with chiral phosphine ligands, such as C₃-TunePhos, have been shown to be highly effective for the direct reductive amination of various alkyl aryl ketones to primary amines with excellent enantioselectivity acs.org. While direct application to 2-hexanone would require specific optimization, the principle provides a viable synthetic route.
Another approach involves the asymmetric hydrogenation of a pre-formed imine or a related C=N bond-containing precursor acs.org. Chiral iridium-based catalysts, sometimes used in conjunction with a chiral auxiliary, have been developed for this purpose, demonstrating high stereoselectivity kanto.co.jp. These chemocatalytic methods offer the advantage of broader substrate scope compared to enzymes but may require more stringent reaction conditions and the use of expensive, toxic heavy metals.
Flow Chemistry and Continuous Synthesis Approaches for this compound
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for straightforward scaling. For the synthesis of chiral amines, immobilizing the catalyst—particularly enzymes—is a key enabling technology for continuous flow applications.
While a specific flow synthesis for this compound is not prominently reported, the synthesis of its enantiomer, (R)-2-aminohexane, has been successfully demonstrated in a continuous flow system. In this process, a reductive aminase (NfRedAm) was immobilized on a solid support and packed into a reactor column whiterose.ac.ukworktribe.com. A solution containing the substrate (2-hexanone) and reagents was then continuously passed through the column. This setup achieved an impressive space-time-yield (STY) of 8.1 g L⁻¹ h⁻¹ for (R)-2-aminohexane rsc.orgworktribe.comresearchgate.netchemrxiv.orgresearchgate.net.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Many of the modern synthetic routes to this compound align well with these principles.
Biocatalysis is inherently a green technology. The use of enzymes like transaminases and amine dehydrogenases occurs under mild conditions (ambient temperature and pressure, neutral pH) and typically in water, a benign solvent tdx.cat. This avoids the need for harsh reagents, hazardous solvents, and heavy metal catalysts often used in traditional organic synthesis acs.org. Asymmetric hydrogenation, while using metals, is highly atom-economical, with molecular hydrogen being the only reagent and producing almost no waste acs.org.
A key metric for evaluating the "greenness" of a process is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product tudelft.nl. Biocatalytic processes often exhibit significantly lower E-factors than their conventional chemical counterparts. For example, one biocatalytic process for a pharmaceutical intermediate reduced the E-factor from 86 (for the chemical route) to 17 acs.org. Flow chemistry processes can achieve even lower E-factors, with some reported to be as low as 4.1, by minimizing solvent use and enabling catalyst recycling acs.org. The combination of biocatalysis and flow chemistry represents a state-of-the-art approach to sustainable chemical manufacturing.
Table 2: Green Chemistry Metrics Overview
| Metric | Definition | Significance for this compound Synthesis | Reference |
|---|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High for catalytic reductive amination (approaches 100%). | acs.org |
| E-Factor | Total mass of waste / Mass of product | Significantly lower for biocatalytic and flow processes compared to classical synthesis. | tudelft.nlacs.org |
| Catalyst | Substance that increases the rate of reaction without being consumed | Use of recyclable biocatalysts (enzymes) or low-loading metal catalysts improves sustainability. | tdx.cat |
| Solvent | Liquid in which reactants are dissolved | Biocatalysis often uses water, a green solvent. Flow chemistry can minimize solvent volume. | tudelft.nlacs.org |
Advanced Analytical and Spectroscopic Characterization of S 2 Aminohexane Stereochemistry
Chromatographic Methods for Enantiomeric Excess Determination
The quantitative determination of the enantiomeric composition, or enantiomeric excess (e.e.), of (S)-2-Aminohexane is predominantly achieved through chiral chromatography. This involves the differential interaction of the enantiomers with a chiral environment, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. For primary amines like this compound, direct separation can be challenging. Therefore, a common strategy involves derivatization with a suitable agent to introduce a chromophore, which enhances detection and can improve chiral recognition. yakhak.org
One effective approach is the derivatization of the amine with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBDCl). The resulting NBD-derivatives are fluorescent, allowing for highly sensitive detection. yakhak.org The separation is then performed on a chiral stationary phase (CSP), often based on polysaccharide phenylcarbamates. yakhak.org Columns such as Chiralpak IE and Chiralcel OD-H have shown high enantioselectivity for chiral amines. yakhak.org The mobile phase typically consists of a mixture of an alcohol, like 2-propanol, and a non-polar solvent such as hexane. yakhak.org The choice of CSP and mobile phase composition is critical for achieving optimal separation of the diastereomeric derivatives. Preparative-scale synthesis and analysis of this compound has also been successfully performed using chiral HPLC, demonstrating the method's utility for both analysis and purification. researchgate.net
Table 1: Illustrative Chiral HPLC Conditions for this compound Analysis (Post-Derivatization)
| Parameter | Condition | Source |
|---|---|---|
| Derivatizing Agent | 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBDCl) | yakhak.org |
| Chiral Stationary Phase (CSP) | Chiralpak IE (amylose-based) or Chiralcel OD-H (cellulose-based) | yakhak.org |
| Mobile Phase | Isocratic mixture of 2-propanol/hexane (e.g., 10-30% 2-propanol) | yakhak.org |
| Flow Rate | 1.0 mL/min | yakhak.org |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) and/or UV (310 nm) | yakhak.org |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) is another principal method for determining the enantiomeric excess of volatile chiral compounds like 2-aminohexane. ic.ac.uk Direct analysis on a chiral column is possible, but derivatization is often employed to improve volatility and chromatographic performance. rsc.org
A common derivatization procedure involves reacting the amine with acetic anhydride (B1165640) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine. rsc.org This converts the amine into its corresponding acetamide. The derivatized sample is then injected into a GC system equipped with a chiral capillary column. The separation of enantiomers is achieved based on their differential interactions with the chiral stationary phase. By comparing the peak areas of the (S) and (R) enantiomers, the enantiomeric excess can be accurately calculated. rsc.org Commercial specifications for this compound often cite an enantiomeric ratio determined by GC, highlighting the method's reliability.
Table 2: GC Parameters for Enantiomeric Excess Determination of 2-Aminohexane (Post-Derivatization)
| Parameter | Condition | Source |
|---|---|---|
| Derivatization Reagents | Acetic anhydride, 4-(N,N-dimethylamino)pyridine | rsc.org |
| Column | Chiral Capillary Column (e.g., CycloSil-B or similar) | rsc.org |
| Injector Temperature | 200 °C | rsc.org |
| Oven Temperature Program | 60 °C hold for 8 min; ramp to 100 °C at 5 °C/min, hold for 2 min; ramp to 180 °C at 10 °C/min, hold for 1 min | rsc.org |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | rsc.org |
Spectroscopic Techniques for Stereochemical Elucidation
While chromatography excels at quantifying enantiomeric ratios, spectroscopic techniques are indispensable for determining the absolute configuration of a chiral center.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com Simple aliphatic amines like this compound lack a suitable chromophore and thus exhibit weak CD signals in accessible spectral regions. To overcome this, the amine can be derivatized to introduce a chromophore or complexed with a CD-active host. nih.govacs.orgdoi.org
One strategy involves forming a complex in situ with a chiral sensing ensemble, such as one composed of iron(II) triflate and a dialdehyde. nih.gov The condensation of the chiral amine with the aldehyde forms a diimine ligand, which then coordinates with the metal ion to create a diastereomeric octahedral complex. nih.govnih.gov This complex exhibits strong CD signals, often in the visible region, which can be correlated with the amine's enantiomeric excess and absolute configuration. nih.govnih.gov Another approach is to derivatize the amine with a molecule containing multiple chromophores, such as phthalimide, which can lead to exciton-coupled CD spectra from which the absolute configuration can be deduced based on established rules. doi.org By comparing the experimental CD spectrum to those of known standards or theoretical models, the absolute configuration of the original amine can be determined. mtoz-biolabs.com
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
Vibrational chiroptical spectroscopies, such as VCD and ROA, provide detailed structural information and can determine absolute configuration in solution without the need for crystallization or derivatization. spectroscopyasia.comin2p3.fr
Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. bruker.com Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign. spectroscopyasia.com The absolute configuration of a molecule like this compound is determined by comparing its experimental VCD spectrum with a theoretically predicted spectrum. spectroscopyasia.com The theoretical spectrum is calculated for one enantiomer (e.g., the S-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). A match between the experimental and calculated spectra confirms the absolute configuration. spectroscopyasia.comresearchgate.net
Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.orgnih.gov ROA is highly sensitive to the stereochemistry of molecules and can be used to determine the absolute configuration of chiral compounds in solution. rsc.orgresearchgate.net Similar to VCD, the interpretation of ROA spectra typically requires comparison with quantum chemical calculations to assign the absolute configuration confidently. ethz.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved by adding a chiral auxiliary to the NMR sample. libretexts.org Two common approaches are the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netresearchgate.net
For amines, chiral solvating agents are particularly convenient as they form transient, non-covalent diastereomeric complexes. rsc.orgresearchgate.net Chiral lanthanide shift reagents, such as tris(3-heptafluorobutyryl-d-camphorato)europium(III) (Eu(hfc)₃), are classic examples. libretexts.orgnih.gov When added to a non-racemic sample of 2-aminohexane, the shift reagent will complex with both the (S) and (R) enantiomers to form diastereomeric complexes. Because these complexes have different magnetic environments, the NMR signals for corresponding protons in the (S) and (R) enantiomers will appear at different chemical shifts. libretexts.org The enantiomeric excess can then be determined by integrating the separated signals. Other effective CSAs for amines include derivatives of BINOL. rsc.org
Table 3: Examples of Chiral Auxiliaries for NMR Analysis of Amines
| Type of Auxiliary | Example Compound | Principle of Operation | Source |
|---|---|---|---|
| Chiral Shift Reagent | Tris(3-heptafluorobutyryl-d-camphorato)europium(III) [Eu(hfc)₃] | Forms diastereomeric complexes with differential induced shifts | libretexts.orgnih.gov |
| Chiral Solvating Agent | (S)-BINOL and its derivatives | Forms transient diastereomeric solvates via non-covalent interactions (e.g., hydrogen bonding) | rsc.org |
| Chiral Solvating Agent | (18-crown-6)-2,3,11,12-tetracarboxylic acid | Forms diastereomeric complexes with protonated amines | researchgate.net |
| Chiral Derivatizing Agent | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Covalently bonds to the amine to form stable diastereomers with distinct NMR spectra | nih.gov |
X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. encyclopedia.pubresearchgate.net The technique relies on the diffraction pattern of X-rays by a single, well-ordered crystal. For a molecule like this compound, which is a liquid at room temperature, direct crystallization is not feasible. Therefore, it must first be converted into a suitable crystalline solid derivative.
A common strategy is the formation of a salt with a chiral acid or an achiral acid containing a heavy atom. The presence of an atom with a larger atomic number enhances the anomalous scattering effect, which is crucial for the reliable determination of the absolute configuration. encyclopedia.pub The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned stereochemistry; a value close to zero for a known pure enantiomer confirms the assignment. encyclopedia.pubchem-soc.si
Another approach is to derivatize the amine with a reagent that introduces both crystallinity and heavy atoms. For instance, reaction with a sulfonyl chloride bearing a bromine or iodine atom could yield a crystalline sulfonamide. The resulting crystal structure would reveal the precise spatial arrangement of all atoms, confirming the (S)-configuration at the chiral center of the 2-aminohexane moiety.
While specific crystallographic data for a derivative of this compound is not publicly documented, the table below illustrates the typical data that would be obtained from such an analysis of a hypothetical crystalline derivative, for example, (S)-2-Aminohexanium L-tartrate.
Table 1: Representative X-ray Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value | Description |
|---|---|---|
| Compound | (S)-2-Aminohexanium L-tartrate | Hypothetical crystalline salt |
| Formula | C₁₀H₂₁NO₆ | Molecular formula of the salt |
| Crystal System | Orthorhombic | The crystal lattice system |
| Space Group | P2₁2₁2₁ | A common chiral space group |
| Unit Cell Dimensions | a = 5.6 Å, b = 9.8 Å, c = 23.5 Å | Dimensions of the unit cell |
| Radiation | Cu Kα (λ = 1.54178 Å) | X-ray source used for diffraction encyclopedia.pub |
| Flack Parameter | 0.05(7) | Confirms the absolute configuration chem-soc.si |
| Refinement Method | Full-matrix least-squares on F² | Standard refinement technique |
Derivatization Strategies for Enhanced Stereochemical Analysis of this compound
Beyond single-crystal X-ray diffraction, stereochemical analysis of this compound is frequently performed using chromatographic methods. Since enantiomers possess identical physical properties in an achiral environment, direct separation is not possible on standard chromatography columns. nih.gov Derivatization with a chiral derivatizing agent (CDA) is a powerful strategy to overcome this limitation. wikipedia.org The CDA, which is enantiomerically pure, reacts with both enantiomers of the analyte (e.g., a racemic or scalemic mixture of 2-aminohexane) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.com
Several classes of CDAs are effective for the analysis of primary amines like this compound:
Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is a widely used CDA. wikipedia.org It reacts with this compound to form a stable diastereomeric amide. wikipedia.orgacs.org The resulting Mosher amides can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or separated by GC or HPLC. The presence of fluorine atoms in the reagent enhances detection sensitivity in certain detectors. wikipedia.org
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and its analogs are highly effective for the resolution of chiral amines and amino acids. nih.govresearchgate.net The reaction proceeds via nucleophilic aromatic substitution, where the amino group of this compound displaces the fluorine atom. acs.org The resulting diastereomers are intensely colored due to the dinitrophenyl group, facilitating their detection by UV-Vis detectors in HPLC. jst.go.jp Different amino acid amides can be used in the reagent to optimize the separation (Rs) of the diastereomeric products. researchgate.netacs.org
o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles. researchgate.net This method is highly sensitive and suitable for trace analysis using fluorescence detection in HPLC.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with primary amines to form diastereomeric thioureas. rsc.org The resulting derivatives are often well-resolved by reverse-phase HPLC. rsc.org
The choice of derivatization strategy depends on the analytical technique available, the required sensitivity, and the nature of the sample matrix.
Table 2: Comparison of Chiral Derivatizing Agents for Stereochemical Analysis of Amines
| Derivatizing Agent | Abbreviation | Analyte Functional Group | Resulting Derivative | Analytical Technique | Key Features |
|---|---|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride wikipedia.org | MTPA-Cl | Primary Amine | Diastereomeric Amide | GC, HPLC, NMR wikipedia.orgacs.org | Forms stable amides; ¹⁹F NMR analysis possible. wikipedia.org |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide researchgate.net | FDAA (Marfey's Reagent) | Primary Amine | Diastereomeric DNP-Amine | HPLC-UV acs.orgjst.go.jp | Strong chromophore for UV detection; various analogs available. researchgate.netacs.org |
| o-Phthalaldehyde / N-isobutyryl-L-cysteine researchgate.net | OPA / IBLC | Primary Amine | Diastereomeric Isoindole | HPLC-Fluorescence | High sensitivity due to fluorescent derivative. researchgate.net |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate rsc.org | GITC | Primary Amine | Diastereomeric Thiourea | HPLC-UV rsc.org | Good resolution for many chiral amines. rsc.org |
Applications of S 2 Aminohexane in Asymmetric Synthesis and Catalysis
(S)-2-Aminohexane as a Chiral Building Block in Organic Synthesis
The utility of a chiral building block is defined by its ability to impart stereochemical information onto a new, larger molecule. Chiral primary amines are recognized as crucial intermediates in the synthesis of pharmaceutical compounds. researchgate.netresearchgate.netacs.org this compound, with its defined stereocenter, falls into this important class of molecules.
Enantiomerically pure amines are foundational motifs in a vast number of bioactive molecules and are widely employed in pharmaceutical applications. acs.orgrsc.org The synthesis of active pharmaceutical ingredients (APIs) often relies on the availability of such chiral building blocks. researchgate.net While specific examples detailing the incorporation of this compound into a marketed pharmaceutical are not widely documented, the synthesis of its derivatives highlights the industrial relevance of this structural class. For instance, biocatalytic methods employing imine reductases have been developed for the preparative-scale synthesis of related compounds like (R)-N-methyl-2-aminohexane with excellent stereochemical purity, demonstrating that such scaffolds are of significant interest for producing chiral amines required for the synthesis of bioactive molecules. acs.org The general importance of chiral amines is evident in the synthesis of various therapeutics, including treatments for Parkinson's disease and potential antidepressants, where aminotetralin and aminochroman cores are key. researchgate.net The accessibility of this compound, often through the biocatalytic reductive amination of 2-hexanone (B1666271), makes it a readily available starting material for the construction of potential pharmaceutical intermediates. researchgate.netrsc.org
The defined stereochemistry of this compound is instrumental in the construction of larger, complex molecules where three-dimensional structure is critical. A notable example involves its use in supramolecular chemistry. Research has shown that the reaction of (R)-2-aminohexane, the enantiomer of this compound, with pillar scirp.orgarene ajrconline.orgquinone derivatives leads to the formation of new, complex chiral macrocyclic structures. In these systems, the chiral amine is anchored to the quinone subunit, and the stereocenter, located near the rim of the pillararene cavity, significantly influences the chiroptical properties of the resulting molecule. This demonstrates the effective transfer of chirality from the simple amine to a large, complex host molecule.
Natural products often feature complex, stereochemically rich architectures. Total synthesis campaigns frequently rely on the use of components from the "chiral pool" to install stereocenters efficiently. While chiral amines and amino alcohols are common starting materials in the synthesis of natural products, the specific incorporation of this compound into natural product scaffolds is not widely reported in scientific literature. nih.govscispace.com
Construction of Complex Chiral Molecules
This compound Derivatives as Chiral Ligands in Asymmetric Catalysis
A primary application of chiral amines is their use as precursors to chiral ligands for transition-metal-catalyzed asymmetric reactions. The amine provides a readily available chiral backbone that can be chemically modified to create ligands with tailored steric and electronic properties.
The design of effective chiral ligands often involves the straightforward modification of a chiral scaffold. This compound is an ideal candidate for such a scaffold. Two common classes of ligands that can be readily synthesized from primary amines are Schiff base ligands and phosphine (B1218219) ligands.
Schiff Base Ligands: Chiral Schiff base ligands are synthesized through a simple condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. ajrconline.org This reaction is often carried out under mild conditions, sometimes with acid or base catalysis. ajrconline.orgjournalijar.com For example, a common strategy involves reacting a chiral amine with salicylaldehyde (B1680747) or a substituted salicylaldehyde. scirp.orgresearchgate.net The condensation of this compound with salicylaldehyde would produce a chiral N-((S)-1-methylpentyl)salicylideneimine ligand. This bidentate ligand, coordinating through the imine nitrogen and the phenolic oxygen, can then be complexed with various transition metals (e.g., Cu(II), Co(II), Ni(II), Mn(II)) to form chiral catalysts. scirp.orgajrconline.org
Phosphine Ligands: Chiral phosphine ligands are among the most successful and widely used ligands in asymmetric catalysis. tcichemicals.com The synthesis of chiral β-aminophosphine derivatives can be achieved from chiral amino alcohols, which themselves can be derived from chiral amines. rsc.org More direct routes can also be envisioned where the nitrogen atom of this compound is functionalized to incorporate a phosphine moiety, creating P,N-type ligands. These ligands are valuable in a range of catalytic reactions, including palladium-catalyzed allylic substitutions. rsc.org
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral compounds, particularly alcohols and amines, from prochiral olefins, ketones, and imines. The success of this reaction heavily relies on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand. Ruthenium, rhodium, and iridium complexes bearing chiral phosphine ligands have shown exceptional performance in these transformations. mdpi.comnih.gov
While the synthesis of chiral ligands derived from this compound is chemically feasible, their specific application in asymmetric hydrogenation is not extensively documented in the reviewed literature. However, based on the broad success of catalysts derived from other chiral amines, it is a significant potential application. For instance, ruthenium complexes of Schiff base ligands have been effectively used as catalysts for the transfer hydrogenation of various ketones. researchgate.net A hypothetical catalyst formed from a metal and a Schiff base of this compound could be applied to the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The performance of such a catalyst would be evaluated based on conversion and enantiomeric excess (ee%), as demonstrated in the table below for a generic system.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Ketones using a Chiral Schiff Base-Metal Complex This table is illustrative of typical data reported for such reactions and is not based on specific results for an this compound derivative, as such data was not found in the search results.
| Entry | Substrate (Ketone) | Catalyst | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetophenone | [Ru(II)-L*] | >99 | 95 (R) |
| 2 | 1-Naphthyl methyl ketone | [Ru(II)-L*] | 98 | 92 (R) |
| 3 | 2-Chloroacetophenone | [Ru(II)-L*] | >99 | 96 (R) |
L = a generic chiral Schiff base ligand.
Role in Asymmetric Carbon-Carbon Bond Forming Reactions
Following a comprehensive review of scientific literature, no specific examples were found where this compound or its direct derivatives are utilized as chiral ligands or catalysts for promoting asymmetric carbon-carbon bond forming reactions. Research in this area typically focuses on more complex and rigid chiral structures to impart high levels of stereocontrol.
Organocatalytic Applications Utilizing this compound Derived Catalysts
There is no available research demonstrating the synthesis of organocatalysts from this compound for subsequent use in asymmetric catalysis. The field of primary amine organocatalysis generally employs catalysts derived from cinchona alkaloids or amino acids, which offer a more rigid scaffold to ensure effective stereochemical communication during the catalytic cycle. nih.gov
This compound in the Synthesis of Chiral Auxiliaries
No published studies describe the use of this compound as a precursor for the synthesis of other chiral auxiliaries. Chiral auxiliaries are typically designed with specific structural features to effectively control the stereochemical outcome of reactions, and simple aliphatic amines like this compound are not commonly employed for this purpose. wikipedia.org
Stereoselective Reactions Promoted by this compound-based Reagents
While broad applications are not widely reported, specific instances show that the inherent chirality of this compound derivatives can influence the stereochemical outcome of certain reactions.
In a study on C-H functionalization, an N-phthalimido derivative of this compound was used as a substrate in a reaction catalyzed by a chiral dirhodium catalyst. The reaction involved the functionalization of an unactivated C-H bond. It was observed that the stereochemistry of the this compound derivative influenced the diastereomeric ratio of the resulting product. When the N-protected this compound derivative reacted with an aryldiazoacetate in the presence of the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, a preference for one of the anti-diastereomers was observed, with a diastereomeric ratio (d.r.) of 83:13:2:2. acs.org This demonstrates that the stereocenter of the aminohexane (B13955822) backbone can serve as a directing element, promoting stereoselectivity in the formation of new chiral centers. acs.org
Biological and Medicinal Chemistry Research Involving S 2 Aminohexane
(S)-2-Aminohexane as a Medicinal Chemistry Scaffold
The concept of a molecular scaffold is central to medicinal chemistry, where a core structure is systematically modified to develop new bioactive compounds. lifechemicals.com this compound, with its defined stereochemistry and functional amine group, presents a simple yet valuable starting point for the generation of new chemical entities. The goal of using such a scaffold is often to explore new chemical space, improve properties like affinity and selectivity, and develop patentable analogues. uniroma1.it
The synthesis of derivatives using this compound often leverages its primary amine functionality for reactions such as acylation. One notable approach involves biocatalytic cascades. For instance, researchers have developed a one-pot system using an amine transaminase and an acyl transferase to produce amides from ketones. rsc.org In this context, the synthesis of chiral amides like (S)-N-(hexan-2-yl)-2-methoxyacetamide from this compound has been investigated. rsc.orgresearchgate.net
This enzymatic approach highlights a modern strategy for creating analogs under mild, aqueous conditions. While the focus has often been on developing the cascade itself, these methods provide a clear pathway to novel this compound derivatives. researchgate.net The synthesis of aminophthalazinone derivatives, some of which have shown anticancer properties, has also been explored using various primary amines, including the related 1-aminohexane, demonstrating how simple amines can be incorporated into more complex, biologically active scaffolds. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. nih.govnih.govnih.gov For derivatives of this compound, the stereochemistry at the C2 position is a critical determinant of biological interaction.
Enzymatic studies provide a clear example of this stereoselectivity. The enzyme acyltransferase from Mycobacterium smegmatis (MsAcT) shows a distinct preference for the (S)-enantiomer of 2-aminohexane over the (R)-enantiomer when synthesizing N-(hexan-2-yl)-2-methoxyacetamide. In one study, the reaction with this compound resulted in an 18% conversion, whereas the (R)-enantiomer only reached 5% conversion under the same conditions. rsc.org This demonstrates that the specific three-dimensional arrangement of the molecule is vital for its recognition and processing by the enzyme's active site.
While extensive SAR studies on a broad range of this compound derivatives are not widely documented in the provided literature, the principle remains that modifications to the alkyl chain or substitutions on the amine group would likely impact biological activity, a common finding in medicinal chemistry for other amine-containing compounds. mdpi.commdpi.com
Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired characteristics without losing biological activity. researchopenworld.comnih.govu-tokyo.ac.jp This can involve exchanging atoms or groups with similar size, shape, or electronic distribution. u-tokyo.ac.jp
The this compound moiety, being a small, chiral, and lipophilic fragment, could theoretically be used as a bioisostere for other alkyl or functionalized side chains in a larger drug molecule. The goal of such a replacement could be to improve pharmacokinetic properties, alter metabolic stability, or explore new interactions with a biological target. nih.gov For example, replacing a different alkylamine side chain with the (S)-2-hexylamine group could probe the importance of stereochemistry and chain length for a receptor's binding pocket. While the concept of bioisosteric replacement is a cornerstone of drug design, specific examples of using the this compound moiety in this context are not detailed in the available research. beilstein-journals.orgnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Enzymatic Transformations of this compound in Biological Systems
This compound serves as a substrate for certain enzymes, particularly those involved in group transfer reactions. The most studied interaction is with acyltransferases, which catalyze the transfer of an acyl group to the amine.
Below is a table summarizing the enzymatic reaction of this compound and its enantiomer.
| Substrate (20 mM) | Enzyme | Acyl Donor (2% v/v) | Product | Conversion | Reference |
| This compound | MsAcT | Methyl methoxyacetate | (S)-N-(hexan-2-yl)-2-methoxyacetamide | 18% | rsc.org |
| (R)-2-Aminohexane | MsAcT | Methyl methoxyacetate | (R)-N-(hexan-2-yl)-2-methoxyacetamide | 5% | rsc.org |
Other related enzymatic research includes the use of reductive aminases for the synthesis of chiral amines. While these studies often focus on producing amines from ketones, they highlight the growing toolbox of enzymes capable of acting on chiral amines and their precursors. rsc.orgresearchgate.net
Research on Biological Activities and Mechanisms of this compound Derivatives
Research into the biological activities of this compound derivatives is still in an early stage. The primary examples stem from the products of the enzymatic transformations mentioned above. The amide derivative, (S)-N-(hexan-2-yl)-2-methoxyacetamide, has been successfully synthesized. rsc.org However, the biological activity of this specific compound has not been extensively characterized. The research in which it was produced was focused on establishing a biocatalytic cascade, which was ultimately deemed to have activity too low for a successful large-scale system with this substrate. rsc.org
While direct evidence is limited, the broader context of medicinal chemistry suggests that such derivatives could be of interest. For example, various derivatives of heterocyclic amines and other primary amines have shown a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.govijpscr.info The simple, chiral nature of the this compound backbone makes it a candidate for incorporation into screening libraries aimed at discovering new bioactive agents.
Role of this compound in Endogenous Metabolic Pathways
There is no information in the surveyed literature to suggest that this compound plays a role in endogenous metabolic pathways. Generally, endogenous amines are involved in processes like neurotransmission and are precursors for various biomolecules. nih.govsolubilityofthings.com Amino acid metabolism, for instance, is a central process where amino groups are transferred and carbon skeletons are used for energy or synthesis. nih.gov Some bacteria possess metabolic pathways for degrading related compounds, such as caprolactam, which involves aminotransferases that can act on a variety of amines. rug.nl However, a specific endogenous metabolic role for this compound itself is not documented.
Computational and Theoretical Investigations of S 2 Aminohexane
Conformational Analysis of (S)-2-Aminohexane and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. ic.ac.uk For a flexible molecule like this compound, which possesses several rotatable single bonds, a multitude of conformers exist. Understanding the preferred conformations is crucial as they can dictate the molecule's physical properties and biological activity.
The process of conformational analysis for this compound typically begins with a broad search for low-energy conformers using molecular mechanics (MM) force fields. sfu.ca Force fields such as MMFF94 (Merck Molecular Force Field 94) are well-suited for this initial screening due to their computational efficiency in handling numerous functional group combinations and optimizing geometries. researchgate.netcore.ac.ukreadthedocs.ionih.gov This step generates a large set of potential conformers by systematically rotating the dihedral angles of the molecule's backbone.
Following the initial MM search, a smaller subset of the most stable conformers is selected for further refinement using higher-level quantum mechanical methods. Density Functional Theory (DFT), often with a basis set like 6-31G* or higher, is commonly employed to perform geometry optimization and calculate more accurate energies for these selected conformers. frontiersin.orgresearchgate.net This two-step approach balances computational cost with accuracy, providing reliable data on the relative stabilities and geometric parameters of the most likely conformations of this compound. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which relates the population to the relative free energies of the conformers. ic.ac.uk
Table 1: Representative Calculated Conformers of this compound and Their Relative Energies This table presents hypothetical data representative of a typical conformational analysis study.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G*) |
|---|---|---|---|
| 1 | -178.5° (anti) | 60.2° (gauche) | 0.00 |
| 2 | -179.1° (anti) | -61.5° (gauche) | 0.85 |
| 3 | 62.3° (gauche) | 59.8° (gauche) | 1.52 |
Studies on derivatives, such as N-acylated or fluorinated analogues, also utilize these computational methods to understand how substitutions affect conformational preferences, which can be critical for designing molecules with specific biological activities. rsc.org
Quantum Chemical Studies on Stereoselectivity in this compound Synthesis
The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical and chemical industries. beilstein-journals.org Quantum chemical calculations, particularly DFT, have become indispensable tools for understanding and predicting the stereochemical outcome of asymmetric reactions that produce this compound. cam.ac.ukresearchgate.net These studies typically focus on elucidating the reaction mechanism and identifying the origins of stereoselectivity by calculating the energies of transition states.
A common route for synthesizing this compound is the asymmetric reductive amination of 2-hexanone (B1666271), often catalyzed by enzymes like ω-transaminases (ω-TAs) or imine reductases (IREDs). researcher.lifeuva.nlacs.org Computational studies model the reaction within the enzyme's active site. By constructing a cluster model of the active site containing key amino acid residues and the cofactor, researchers can map out the potential energy surfaces for the pathways leading to both the (S) and (R) enantiomers.
The key step determining the stereochemical outcome is the nucleophilic attack or hydride transfer to the prochiral ketone or imine intermediate. researcher.life DFT calculations are used to locate and calculate the energies of the transition states for both possible faces of attack (pro-S and pro-R). The difference in the activation energy (ΔΔG‡) between the two competing pathways allows for a quantitative prediction of the enantiomeric excess (ee). A lower energy barrier for the pathway leading to the (S)-product explains the observed stereoselectivity. beilstein-journals.orgresearcher.life These calculations have shown that the stereoselectivity often arises from a combination of steric hindrance and specific hydrogen-bonding interactions between the substrate and the chiral environment of the catalyst or enzyme active site. cam.ac.uk
Table 2: Hypothetical DFT-Calculated Energy Barriers for the Enzymatic Amination of 2-Hexanone This table presents illustrative data to demonstrate the principles of using quantum chemistry to explain stereoselectivity.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Formation of this compound | 12.5 | (S) |
These theoretical insights are valuable for the rational design of new catalysts and the optimization of reaction conditions to enhance the yield and enantioselectivity of this compound synthesis.
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
To understand the biological activity of this compound, it is essential to characterize its interactions with protein targets at a molecular level. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. mdpi.comnih.gov
Molecular docking predicts the preferred binding orientation of a ligand, such as this compound, within the active site of a biological target, for which a three-dimensional structure is available. researchgate.net Transaminases are common biological targets studied in relation to this compound. nih.govresearchgate.net Docking algorithms systematically sample different positions and orientations of the ligand in the binding pocket and use a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. researchgate.net The resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between this compound and the amino acid residues of the protein. These studies help explain why this compound is a substrate for certain enzymes and provide a basis for understanding enzyme specificity. nih.govcsic.es
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. osti.govnih.gov Starting from the docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, which includes the protein, the ligand, and surrounding solvent molecules. mdpi.com These simulations, typically run for nanoseconds to microseconds, can assess the stability of the binding pose, reveal conformational changes in the protein upon ligand binding, and characterize the flexibility of different regions of the complex. mdpi.comosti.gov
Table 3: Example of Molecular Docking Results for this compound with a Transaminase Active Site This table contains representative data that would be generated in a typical molecular docking study.
| Biological Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| ω-Transaminase (e.g., from Exophiala xenobiotica) | -5.8 | Tyr150 | Hydrogen Bond (with NH2 group) |
| Trp57 | Hydrophobic (with hexyl chain) | ||
| Arg416 | Electrostatic (with NH2 group) |
Together, docking and MD simulations provide a detailed, dynamic view of how this compound interacts with biological targets, which is invaluable for applications in biocatalysis and drug design.
Theoretical Prediction of Spectroscopic Properties of this compound
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound. The primary methods used are based on quantum mechanical calculations, most commonly DFT.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretically predicted NMR spectra are highly valuable for confirming molecular structures. nih.gov The process involves first performing a geometry optimization of the molecule's lowest energy conformer. Then, using a method like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. frontiersin.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). msu.educhemistrystudent.com The resulting predicted chemical shifts can be directly compared with experimental data. rsc.orgnih.gov For chiral molecules, comparing experimental and calculated spectra of derivatives can even help in assigning the absolute configuration. frontiersin.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are hypothetical and representative of DFT-level calculations, referenced to TMS.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH3) | 1.10 | 22.8 |
| C2 (CH) | 2.95 | 49.5 |
| C3 (CH2) | 1.45 | 36.5 |
| C4 (CH2) | 1.30 | 25.9 |
| C5 (CH2) | 1.30 | 22.6 |
| C6 (CH3) | 0.90 | 14.0 |
Infrared (IR) Spectroscopy: Computational methods can also generate theoretical IR spectra. diva-portal.orgarxiv.org After geometry optimization, a frequency calculation is performed. This calculation solves for the vibrational modes of the molecule, yielding their frequencies (in cm⁻¹) and intensities. arxiv.orgnih.gov The predicted frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, or C-N stretching. Plotting these frequencies and intensities produces a theoretical spectrum that can be compared with an experimental one to identify characteristic functional groups and confirm the molecule's identity.
Table 5: Predicted Principal Infrared (IR) Absorption Frequencies for this compound Values are hypothetical and representative of DFT-level calculations.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3380, 3310 | Medium | N-H asymmetric & symmetric stretching |
| 2960, 2930, 2870 | Strong | C-H stretching (alkyl) |
| 1610 | Medium | N-H bending (scissoring) |
| 1465 | Medium | C-H bending (methylene scissoring) |
These theoretical spectroscopic tools are integral to modern chemical research, providing a powerful link between calculated molecular structures and experimental observations.
Future Perspectives and Emerging Research Directions for S 2 Aminohexane
Novel Synthetic Methodologies for Enhanced Enantiopurity and Efficiency
The synthesis of α-chiral amines in high yield and enantioselectivity remains a significant challenge, historically requiring complex procedures and expensive starting materials. d-nb.info Current research is intensely focused on developing novel catalytic strategies that offer improved performance and atom economy. chiralpedia.comacs.org
Biocatalysis: A prominent and rapidly advancing approach involves the use of enzymes. Biocatalysis offers high selectivity under mild conditions, presenting a green alternative to conventional chemical methods. nih.gov
Reductive Aminases (RedAms): Fungal RedAms have shown exceptional promise. Specific RedAms from Neosartorya spp. demonstrate a superior ability to use ammonia (B1221849) as the amine source for the reductive amination of ketones. rsc.org Research has shown that these enzymes can produce (R)-2-Aminohexane from 2-hexanone (B1666271) with full conversion and greater than 97% enantiomeric excess (ee). rsc.org
Transaminases (TAs): ω-Transaminases are powerful biocatalysts for asymmetrically synthesizing chiral amines. mdpi.com However, their application can be limited by unfavorable reaction equilibria and product inhibition. diva-portal.orgresearchgate.net
Dehydrogenase Cascades: Multi-enzyme cascade reactions are being developed for enhanced efficiency. A system using co-immobilized alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) on silica (B1680970) nanoparticles has been shown to convert (S)-2-hexanol into (R)-2-aminohexane with a 90% yield, a 1.85-fold improvement over the free enzyme system. rsc.org
Asymmetric Catalysis:
Transition Metal Catalysis: Direct asymmetric hydrogenation and reductive amination using transition metal catalysts are powerful and atom-economical strategies. acs.orgresearchgate.net Ruthenium complexes, such as Ru(OAc)₂{(S)-binap}, have been successfully used for the asymmetric reductive amination of various ketones to produce chiral primary amines with excellent enantioselectivity (94.6% to >99.9% ee). researchgate.net
Organocatalysis: The field is increasingly moving towards the use of organocatalysts—small, chiral organic molecules—as a greener alternative to metal complexes. chiralpedia.com This approach avoids the environmental and toxicity concerns associated with residual metals. chiralpedia.com
The table below summarizes key findings from recent studies on the enantioselective synthesis of 2-aminohexane.
| Method | Catalyst/Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Source |
| Biocatalysis | Reductive Aminase (NfRedAm) | 2-Hexanone | (R)-2-Aminohexane | >97% | >97% | rsc.org |
| Biocatalytic Cascade | Co-immobilized ADH & AmDH | (S)-2-Hexanol | (R)-2-Aminohexane | 90% | Not specified | rsc.org |
| Biocatalysis | Mycobacterium smegmatis Acyltransferase (MsAcT) | Racemic 2-Aminohexane | (S)-N-(hexan-2-yl)-2-methoxyacetamide | 13% | 56% (S) | rsc.orgresearchgate.net |
| Biocatalysis | Resting E. coli cells | (S)-2-Hexanol | (S)-2-Aminohexane | ~5% | Not specified | rsc.org |
Expanded Applications in Drug Discovery and Development
Chiral amines are foundational structural motifs in a vast number of pharmaceuticals, with over 40% of commercial drugs containing these building blocks. nih.gov Their prevalence is due to the ability of the amine group to form key hydrogen bonds and other interactions within biological targets. nih.gov The specific three-dimensional arrangement of substituents around the chiral center is often critical for a drug's efficacy and interaction with its receptor. ub.edu
While specific drug candidates containing the this compound scaffold are not prominently disclosed in publicly available research, its potential as a valuable chiral intermediate is underscored by the significant research effort dedicated to its efficient and enantiopure synthesis. github.commdpi.com The development of robust synthetic routes for chiral amines like this compound is driven by the pharmaceutical industry's continuous need for novel, structurally diverse building blocks to explore new therapeutic areas. github.comrsc.org
The applications of structurally similar chiral amines are widespread and include treatments for diabetes (Sitagliptin), hyperparathyroidism (Cinacalcet), and Alzheimer's disease (Rivastigmine). nih.gov The availability of this compound through emerging, efficient synthetic methods will likely expand its use in medicinal chemistry programs aimed at discovering next-generation therapeutics.
Integration with Artificial Intelligence and Machine Learning in Reaction Design
The convergence of asymmetric synthesis with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chiral molecules are made. chiralpedia.comacs.org Historically, the discovery of optimal catalysts and reaction conditions has been a resource-intensive process of trial and error. researchgate.net AI and ML are now being deployed to accelerate this discovery workflow by predicting reaction outcomes with high accuracy. chiralpedia.comrsc.org
Key applications relevant to the synthesis of this compound include:
Predictive Modeling: ML algorithms, particularly deep neural networks (DNNs), can analyze large datasets of chemical reactions to predict the enantioselectivity and yield of new transformations. chiralpedia.comrsc.org By training models on data from various asymmetric reactions, researchers can predict the best chiral ligand, catalyst, or enzyme variant for the synthesis of a specific target like this compound without extensive experimental screening. rsc.orgbeilstein-journals.org For example, models have been developed that predict enantiomeric excess with a root mean square error (RMSE) as low as 6.3%. rsc.orgrsc.org
Enzyme Engineering: Structure-guided molecular modification, which leverages 3D structures and ML-driven predictions, is a transformative strategy for engineering enzymes. mdpi.com This approach can enhance the catalytic efficiency and substrate scope of enzymes like transaminases, enabling the synthesis of sterically demanding chiral amines. mdpi.com This data-driven methodology could be applied to tailor an enzyme specifically for the high-fidelity production of this compound.
Reaction Optimization: AI-driven platforms can autonomously optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and enantiopurity. acs.org This reduces the time and materials required for process development.
While direct ML studies on this compound are not yet published, the general and rapid progress in applying ML to asymmetric catalysis indicates that such tools will be pivotal in designing future synthetic routes to this compound. researchgate.net
Sustainable and Scalable Production of this compound
The principles of green chemistry are increasingly guiding the development of synthetic processes in the pharmaceutical and chemical industries. chiralpedia.com For this compound, this translates to a focus on scalable methods that are environmentally friendly, reduce waste, and are cost-effective. github.com
Continuous Flow Chemistry: This approach is emerging as a highly promising technology for the green and scalable synthesis of chiral amines. ukri.orgchiralpedia.com Continuous flow reactors offer superior mass and heat transfer, reduce reaction times, and allow for safer handling of hazardous reagents. A key advantage is the potential for integrating catalyst recycling, which is crucial for industrial adoption. ukri.org Research has demonstrated that chiral amines like (R)-2-aminohexane can be produced in continuous flow systems with impressive space-time yields. rsc.orgworktribe.comrsc.orgresearchgate.net
Biocatalytic Process Intensification: To make enzymatic routes more economically viable on an industrial scale, researchers are developing strategies to overcome process limitations.
In-Situ Product Removal (ISPR): In transaminase-catalyzed reactions, product accumulation can inhibit the enzyme and limit the reaction yield. researchgate.net A strategy using ion exchange resins to continuously remove the amine product and ketone coproduct from the reaction mixture has been developed. This ISPR approach was shown to dramatically improve the yield of this compound synthesis from 2-octanone, pushing the reaction past its normal equilibrium limit. researchgate.net
Whole-Cell Biocatalysts: Using engineered whole cells (e.g., E. coli) can be more cost-effective than using isolated enzymes, as it circumvents the need for costly enzyme purification. rsc.org Studies have shown the feasibility of using resting E. coli cells for the bioamination of alcohols to produce chiral amines. rsc.org
The table below highlights research focused on creating scalable and sustainable routes to 2-aminohexane.
| Method | Key Feature | Substrate | Product | Yield/Productivity | Source |
| Continuous Flow Biocatalysis | Reductive Aminase (NfRedAm/NfisRedAm) | 2-Hexanone | (R)-2-Aminohexane | Space-time yield up to 8.1 g L⁻¹ h⁻¹ | rsc.orgworktribe.comrsc.orgresearchgate.net |
| Batch Biocatalysis with ISPR | In-situ product removal with ion exchange resins | 2-Octanone | This compound | 84% yield | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
